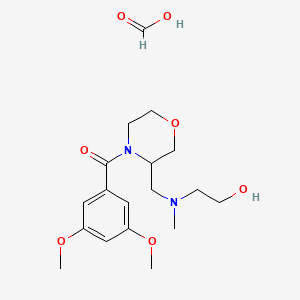

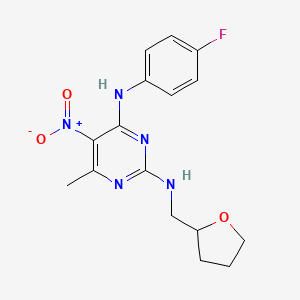

![molecular formula C19H22N6O2 B2384872 (1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310128-27-7](/img/structure/B2384872.png)

(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule. It contains a benzotriazole moiety, which is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . The benzotriazole moiety is linked to a piperidine ring via a methanone group . The piperidine ring is further substituted with a dimethylpyrimidinyl group .

Synthesis Analysis

The synthesis of similar benzotriazole derivatives has been reported in the literature . The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . In one study, a quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, have not been reported in the retrieved literature .

Scientific Research Applications

Synthetic Methodologies and Complex Formation

Tautomerism and Metal Complexation

Research on related compounds has explored their tautomerism and potential in metal complexation, highlighting their applications in coordination chemistry and metal-mediated catalysis. The study detailed the synthesis, structural, and theoretical investigation of 2-acylmethyl-2-oxazolines, showing potential as ligands in coordination chemistry (Jones et al., 2013).

Antimicrobial and Antifungal Evaluation

Novel compounds incorporating the benzotriazole moiety have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Rajasekaran et al., 2006).

In Silico Drug-likeness Prediction

A study focused on synthesizing a library of compounds derived from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone, investigating their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. This research underscores the importance of in silico studies in predicting the drug-likeness properties of new compounds (Pandya et al., 2019).

Structural and Computational Studies

Hirshfeld Surface Analysis

The structural characterization and Hirshfeld surface analysis of novel bioactive heterocycles reveal insights into their intermolecular interactions, critical for understanding their biological activities and potential applications in drug design (Prasad et al., 2018).

Computational Chemistry on Corrosion Inhibition

Computational studies on triazole derivatives as corrosion inhibitors for mild steel in acidic media provide valuable insights into their adsorption mechanisms and efficiency. Such research indicates broader applications of these compounds beyond biomedicine, including materials science and engineering (Ma et al., 2017).

Future Directions

The future directions for this compound could involve further studies to elucidate its mechanism of action, evaluate its potential therapeutic effects, and optimize its synthesis. For instance, one study suggested that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name |

2H-benzotriazol-5-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-12-13(2)20-11-21-18(12)27-10-14-5-7-25(8-6-14)19(26)15-3-4-16-17(9-15)23-24-22-16/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZFFQZYFBFHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)

![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)

![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)

![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)